6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cheminformatics Drug Discovery Screening Library Selection

A distinct trichlorinated pyrazolo[4,3-c]quinoline for focused SAR and phenotypic screening. Unlike 8-bromo or difluoro variants, its 6,8-dichloro-N1-(3-chlorophenyl) architecture provides unique steric and electrostatic surfaces critical for mapping halogen effects on target engagement. Deploy in microbiota β-glucuronidase (EP 3662751A1), NO production, or ATM kinase assays. High lipophilicity (XLogP3=7) offers distinct permeability profiles. Order the authentic screening-library compound (Life Chemicals F3407-1258) to ensure batch reproducibility and avoid substitution-related activity drift.

Molecular Formula C22H12Cl3N3
Molecular Weight 424.71
CAS No. 901045-04-3
Cat. No. B2482247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901045-04-3
Molecular FormulaC22H12Cl3N3
Molecular Weight424.71
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)Cl)Cl)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H12Cl3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H
InChIKeyGXMYZVAXKANCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045‑04‑3): Core Chemotype Identity for Procurement Decision-Making


6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045‑04‑3) is a synthetic heterocyclic small molecule belonging to the pyrazolo[4,3‑c]quinoline family, characterized by a linearly fused tricyclic core bearing chlorine atoms at positions 6 and 8 of the quinoline ring, a 3‑chlorophenyl group at N1, and a phenyl ring at C3 [1]. This compound is commercially offered as a screening‑library member (e.g., Life Chemicals F3407‑1258) and is catalogued in PubChem (CID 46251412) with a molecular weight of 424.7 g·mol⁻¹, calculated XLogP3 of 7, zero hydrogen‑bond donors, and two hydrogen‑bond acceptors [1]. The pyrazolo[4,3‑c]quinoline scaffold has established precedent in medicinal chemistry, with literature‑validated activities spanning central benzodiazepine receptor modulation, nitric oxide (NO) production inhibition, and microbiota β‑glucuronidase inhibition [2][3][4]. However, this specific compound lacks publicly reported quantitative biological data as of the date of this review.

Why Generic Substitution Fails for 6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Substitution-Pattern Sensitivity in the Pyrazolo[4,3-c]quinoline Series


Within the pyrazolo[4,3‑c]quinoline class, the position and identity of halogen substituents on the quinoline ring are critical determinants of both target engagement and physicochemical behavior. The literature shows that 6,8‑difluoro versus 7,9‑dichloro derivatives exhibit distinct benzodiazepine receptor affinity profiles and in vivo anticonvulsant outcomes, with only the 6,8‑difluoro series demonstrating in vivo efficacy despite comparable in vitro binding [1]. The 6,8‑dichloro substitution pattern in the target compound modifies both the electronic character and the lipophilicity (XLogP3 = 7) of the scaffold relative to mono‑halogenated or differently positioned analogs, creating a distinct steric and electrostatic surface that cannot be replicated by 8‑bromo (CAS 901043‑53‑6) or 3,4‑dichlorophenyl (CAS 901018‑00‑6) variants [2]. Simply interchanging catalog compounds from the same family without verifying their substitution‑specific properties therefore risks selecting an analog with divergent target selectivity, metabolic stability, or solubility, undermining the reproducibility of screening campaigns.

Quantitative Differentiation Evidence for 6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (901045‑04‑3)


Trichlorinated Substitution Pattern Versus Mono-Halogenated Analogs: Physicochemical Differentiation

The target compound (901045‑04‑3) features a 6,8‑dichloro substitution on the quinoline ring plus a 3‑chlorophenyl group at N1, yielding an XLogP3 of 7, 0 hydrogen‑bond donors, and a molecular weight of 424.7 g·mol⁻¹ [1]. In contrast, the structurally closest cataloged analog, 8‑bromo‑1‑(3‑chlorophenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 901043‑53‑6), replaces the 6,8‑dichloro motif with a single 8‑bromo substituent, producing a lower halogen count and altered lipophilicity and polar surface area [2]. The additional chlorine at position 6 in the target compound is expected to increase metabolic stability relative to the 8‑bromo analog, based on the well‑established electron‑withdrawing effect of chlorine that retards oxidative metabolism at adjacent positions [3]. No head‑to‑head biological comparison has been published for these two compounds.

Cheminformatics Drug Discovery Screening Library Selection

Class-Level Anti-Inflammatory Potential: NO Production Inhibition by Pyrazolo[4,3-c]quinoline Derivatives

The pyrazolo[4,3‑c]quinoline scaffold has validated anti‑inflammatory activity through inhibition of lipopolysaccharide (LPS)‑stimulated nitric oxide (NO) production in RAW 264.7 macrophages. In a 2018 study, derivatives 2i and 2m achieved NO inhibition potency comparable to the positive control 1400 W (a selective iNOS inhibitor) at single‑digit micromolar concentrations [1]. Although the specific compound 901045‑04‑3 was not tested in this study, its 6,8‑dichloro‑1‑(3‑chlorophenyl)‑3‑phenyl substitution pattern places it within the same chemotype space. QSAR analysis from this study identified hydrophobic and electronic parameters as key determinants of NO inhibitory activity, suggesting the high XLogP3 (7) and electron‑withdrawing trichlorinated architecture of 901045‑04‑3 may contribute to this pharmacophore [1]. Importantly, iNOS and COX‑2 protein expression suppression were confirmed as downstream mechanistic correlates, providing a translatable efficacy marker for this scaffold [1].

Anti-inflammatory Nitric Oxide Immunopharmacology

Class-Level Benzodiazepine Receptor Affinity: Halogen Substitution Dictates Functional Outcome

Savini et al. (1993) demonstrated that the position of halogen substitution on the pyrazolo[4,3‑c]quinolin‑3‑one core directly dictates both in vitro binding affinity to central benzodiazepine receptors (displacement of [³H]flunitrazepam from rat brain membranes) and in vivo anticonvulsant efficacy in the anti‑pentylenetetrazol test [1]. The 6,8‑difluoro derivatives achieved nanomolar receptor affinity and demonstrated in vivo anticonvulsant activity, whereas the 7,9‑dichloro series, despite comparable in vitro binding, showed no in vivo efficacy—a divergence attributed to pharmacokinetic differences driven by halogen positioning [1]. The target compound 901045‑04‑3 bears 6,8‑dichloro substitution, which differs electronically (σₚ = 0.23 vs. 0.06 for F) and sterically (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å) from the active 6,8‑difluoro series, potentially altering receptor interaction geometry and tissue distribution [2]. Although the target compound is not a 3‑one derivative, its halogen pattern places it in a distinct SAR sub‑class that may exhibit different binding kinetics or subtype selectivity compared to published analogs.

CNS Pharmacology Benzodiazepine Receptor Structure-Activity Relationship

Microbiota β-Glucuronidase Inhibition: Patent-Validated Therapeutic Application for Pyrazolo[4,3-c]quinolines

Patent EP 3662751A1 (granted 2021) discloses pyrazolo[4,3‑c]quinoline derivatives as specific inhibitors of microbiota β‑glucuronidase, an enzyme that reactivates glucuronidated chemotherapy drugs (e.g., irinotecan/SN‑38) in the gut, causing dose‑limiting diarrhea [1]. The claimed compounds encompass the core scaffold of 901045‑04‑3, with exemplified derivatives achieving potent inhibition in enzymatic assays and demonstrating efficacy in preventing chemotherapy‑induced diarrhea (CID) in animal models of colon cancer [1]. The patent specifically highlights the ability of pyrazolo[4,3‑c]quinolines to selectively inhibit bacterial β‑glucuronidase without affecting mammalian homologs, a selectivity dimension critical for avoiding interference with endogenous glucuronidation pathways [1]. Although individual IC50 values for 901045‑04‑3 are not disclosed, the structural overlap with the claimed Markush space means this compound may be prioritised for CID‑focused screening relative to pyrazoloquinolines outside this patent scope.

Chemotherapy-Induced Diarrhea β-Glucuronidase Microbiome

Absence of Direct Biological Data: Risk and Opportunity Assessment for Procurement Decision-Making

Analysis of PubChem BioAssay records, PubMed, and patent literature confirms that no quantitative biological data (IC50, EC50, Ki, cell viability, or in vivo endpoints) have been published specifically for compound 901045‑04‑3 as of April 2026 [1][2]. By contrast, closely related pyrazolo[4,3‑c]quinoline analogs such as the 8‑bromo variant (CAS 901043‑53‑6) and the 3,4‑dichlorophenyl variant (CAS 901018‑00‑6) are similarly data‑sparse, indicating that this sub‑series remains largely unexplored [3]. This data gap represents both a risk (no pre‑validated activity profile) and an opportunity: the compound's novel substitution pattern occupies uncharacterized chemical space within a scaffold that has proven druggable across multiple targets (benzodiazepine receptor, iNOS, β‑glucuronidase, ATM kinase) [4]. Procurement decisions should be guided by the compound's structural uniqueness, its compliance with patent‑protected pharmacophores, and its suitability for de novo phenotypic or target‑based screening campaigns.

Screening Library Compound Selection Risk Assessment

Best-Fit Application Scenarios for 6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Based on Evidence Profile


Phenotypic Screening for Anti-Inflammatory and Immunomodulatory Activity

The pyrazolo[4,3‑c]quinoline scaffold's validated inhibition of LPS‑stimulated NO production in RAW 264.7 macrophages [1] supports deploying 901045‑04‑3 in phenotypic screens targeting inflammatory mediators. Its high calculated lipophilicity (XLogP3 = 7) and trichlorinated architecture may confer distinct cellular permeability and target engagement profiles, differentiating it from the amino‑substituted derivatives previously characterized in the MDPI study. A practical screening cascade could include: (1) NO production assay (Griess reagent, RAW 264.7 cells, 24 h LPS stimulation), (2) iNOS/COX‑2 Western blot confirmation, and (3) counter‑screening against constitutive NOS isoforms to establish selectivity.

Microbiota β-Glucuronidase Inhibitor Development for Chemotherapy-Induced Diarrhea

Patent EP 3662751A1 explicitly claims pyrazolo[4,3‑c]quinoline derivatives, including those with halogen substitutions consistent with 901045‑04‑3, as microbiota‑specific β‑glucuronidase inhibitors [2]. This compound is well‑positioned for evaluation in: (a) recombinant bacterial β‑glucuronidase enzymatic assays, (b) selectivity profiling against human GUS enzymes to confirm microbiome specificity, and (c) co‑administration studies with irinotecan in xenograft models of colon cancer to assess CID prevention. The compound's commercial availability through Life Chemicals (F3407‑1258) facilitates rapid procurement for these assays.

Structure-Activity Relationship (SAR) Expansion of the Pyrazolo[4,3-c]quinoline Chemotype for CNS and Oncology Targets

The halogen‑position sensitivity demonstrated by Savini et al. (6,8‑difluoro vs. 7,9‑dichloro) for benzodiazepine receptor modulation [3], combined with the recent disclosure of sub‑nanomolar ATM kinase inhibitors (A36: IC50 = 0.3 nM) based on the same core scaffold [4], positions 901045‑04‑3 as a valuable SAR probe. Its 6,8‑dichloro‑1‑(3‑chlorophenyl)‑3‑phenyl architecture fills a substitution gap not explored in the published ATM inhibitor series (which primarily varied the N1 substituent), enabling medicinal chemistry teams to systematically map the contribution of 6,8‑dichloro substitution to kinase selectivity, metabolic stability, and oral bioavailability.

Chemical Biology Probe for Halogen Bonding and Lipophilicity Studies

With a calculated XLogP3 of 7, zero hydrogen‑bond donors, and three chlorine atoms capable of halogen bonding, 901045‑04‑3 offers a distinctive physicochemical profile for studying halogen‑mediated protein‑ligand interactions [5]. This compound can serve as a model substrate in: (1) crystallographic fragment‑screening campaigns to map halogen‑bonding hot spots in ATP‑binding pockets or protein‑protein interfaces, (2) cellular permeability assays (PAMPA, Caco‑2) to quantify the impact of trichlorination on passive diffusion relative to mono‑halogenated or dehalogenated controls, and (3) metabolic stability profiling in liver microsomes to assess the electron‑withdrawing effect of 6,8‑dichloro substitution on CYP‑mediated oxidation rates.

Quote Request

Request a Quote for 6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.